molecular formula C7H6BrN3O B15297816 1-Azido-3-bromo-5-methoxybenzene

1-Azido-3-bromo-5-methoxybenzene

Cat. No.: B15297816
M. Wt: 228.05 g/mol
InChI Key: BSGFMHQVUQEXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-3-bromo-5-methoxybenzene is an organic compound that belongs to the class of aromatic azides. This compound is characterized by the presence of an azido group (-N3), a bromine atom, and a methoxy group (-OCH3) attached to a benzene ring. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-bromo-5-methoxybenzene can be synthesized through a multi-step process starting from 3-bromoanisole. The general synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-bromo-5-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Major Products:

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

    Carbonyl Compounds: Formed through oxidation of the methoxy group.

Mechanism of Action

The mechanism of action of 1-azido-3-bromo-5-methoxybenzene primarily involves the reactivity of the azido group. . This reaction is catalyzed by copper (I) ions and is widely used in click chemistry. The methoxy and bromine groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Uniqueness: 1-Azido-3-bromo-5-methoxybenzene is unique due to the presence of both azido and bromine groups on the benzene ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

1-azido-3-bromo-5-methoxybenzene

InChI

InChI=1S/C7H6BrN3O/c1-12-7-3-5(8)2-6(4-7)10-11-9/h2-4H,1H3

InChI Key

BSGFMHQVUQEXBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N=[N+]=[N-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.